molecular formula C15H21NO10S2 B3028074 Glucosibarin CAS No. 155450-31-0

Glucosibarin

Cat. No.: B3028074
CAS No.: 155450-31-0
M. Wt: 439.5 g/mol
InChI Key: GAPDDBFHNYHZIS-LXFDRBQGSA-N
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Description

Glucosinolates are a group of secondary metabolites found in cruciferous vegetables, such as broccoli, cauliflower, and cabbage. Glucosibarin is a specific glucosinolate found in horseradish and wasabi, which has been shown to have various biological activities.

Scientific Research Applications

Glucosamine in Metabolic and Cardiovascular Health

Glucosamine, closely related to glucosibarin, has been examined for its impact on metabolic and cardiovascular health. A study by Muniyappa et al. (2006) found that oral glucosamine at standard doses for six weeks does not cause or worsen insulin resistance or endothelial dysfunction in lean or obese subjects (Muniyappa et al., 2006). Simon et al. (2010) reviewed glucosamine's effects on glucose metabolism, concluding that it does not affect fasting blood glucose levels, glucose metabolism, or insulin sensitivity in healthy subjects, individuals with diabetes, or those with impaired glucose tolerance (Simon et al., 2010).

Glucosamine in Inflammatory and Autoimmune Responses

Glucosamine's role in modulating inflammatory responses has been highlighted in several studies. Perretti and D'Acquisto (2009) discussed glucocorticoids' role in inflammatory diseases and their interaction with molecules like annexin A1, possibly influenced by glucosamine (Perretti & D’Acquisto, 2009). Largo et al. (2003) found that glucosamine sulfate inhibits IL-1β-induced NFκB activation in human osteoarthritic chondrocytes, suggesting its anti-inflammatory properties (Largo et al., 2003).

Glucosamine in Osteoarthritis and Joint Health

Glucosamine's efficacy in treating osteoarthritis and joint health has been extensively researched. Dostrovsky et al. (2011) conducted a systematic review of glucosamine's impact on glucose metabolism, which indirectly relates to its use in osteoarthritis treatment (Dostrovsky et al., 2011). Chan et al. (2005) explored glucosamine and chondroitin sulfate's effects on gene expression and synthesis in articular cartilage, indicating their potential benefits in osteoarthritis management (Chan et al., 2005).

Glucosamine in Longevity and Aging

An interesting dimension of glucosamine's application is its potential in affecting longevity. Weimer et al. (2014) discovered that D-Glucosamine supplementation extends the life span of nematodes and aging mice, suggesting a link between glucosamine and aging processes (Weimer et al., 2014).

Glucosamine and Gut Microbiota

GlcN's effect on the gut microbiota, particularly in the context of metabolic disorders, was explored by Yuan et al. (2021). Their study showed that GlcN ameliorates symptoms in high-fat diet-fed mice by reversing imbalanced gut microbiota, indicating its potential role in glucolipid metabolism disorder management (Yuan et al., 2021).

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E,3R)-3-hydroxy-3-phenyl-N-sulfooxypropanimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO10S2/c17-7-10-12(19)13(20)14(21)15(25-10)27-11(16-26-28(22,23)24)6-9(18)8-4-2-1-3-5-8/h1-5,9-10,12-15,17-21H,6-7H2,(H,22,23,24)/b16-11+/t9-,10-,12-,13+,14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPDDBFHNYHZIS-LXFDRBQGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C/C(=N\OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glucosibarin
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Glucosibarin
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Reactant of Route 6
Glucosibarin

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